2-Oxo-1-phenylpiperidine-3-carboxylic acid
Overview
Description
2-Oxo-1-phenylpiperidine-3-carboxylic acid is a chemical compound with the molecular formula C₁₂H₁₃NO₃ and a molecular weight of 219.24 g/mol . This compound is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-1-phenylpiperidine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of phenylacetic acid with piperidine derivatives, followed by oxidation to introduce the oxo group . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization and oxidation. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography ensures the scalability and consistency of the product .
Chemical Reactions Analysis
Types of Reactions: 2-Oxo-1-phenylpiperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the oxo group to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions where the phenyl group can be replaced by other substituents under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.
Major Products: The major products formed from these reactions include various substituted piperidine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-Oxo-1-phenylpiperidine-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Oxo-1-phenylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to alterations in cellular processes. The exact molecular targets and pathways are subject to ongoing research, with studies focusing on its potential effects on neurotransmitter systems and signal transduction pathways .
Comparison with Similar Compounds
- 2-Oxo-1-phenylpiperidine-4-carboxylic acid
- 2-Oxo-1-phenylpiperidine-2-carboxylic acid
- 2-Oxo-1-phenylpiperidine-5-carboxylic acid
Uniqueness: 2-Oxo-1-phenylpiperidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its position of the oxo and carboxylic acid groups influences its reactivity and interaction with biological targets, making it a valuable compound for research and development .
Biological Activity
2-Oxo-1-phenylpiperidine-3-carboxylic acid (CAS Number: 197973-92-5) is a compound with significant biological activities, particularly in the fields of analgesia and neuroprotection. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₁₃NO₃, with a molecular weight of 219.24 g/mol. The compound features a piperidine ring, a carbonyl group at the 2-position, and a carboxylic acid group at the 3-position, contributing to its unique chemical behavior and biological activity .
Analgesic Properties
Research indicates that this compound exhibits potential as an analgesic agent. Its structural characteristics suggest interactions with opioid receptors, which are critical for pain relief mechanisms. Preliminary studies have shown that this compound can modulate pain pathways effectively, making it a candidate for further development in pain management therapies .
Neuroprotective Effects
In addition to its analgesic properties, this compound has demonstrated neuroprotective effects in various studies. It may influence neurotransmitter systems and signal transduction pathways, which are essential in protecting neuronal cells from damage. This makes it a promising candidate for treating neurodegenerative diseases .
Anticancer Activity
This compound has also been investigated for its anticancer properties . Studies have indicated that it may induce apoptosis in cancer cells and exhibit cytotoxicity against specific cancer cell lines. For instance, it showed enhanced cytotoxicity compared to reference drugs in hypopharyngeal tumor cell models .
The mechanism of action of this compound involves its interaction with various molecular targets:
- Opioid Receptors : It likely binds to opioid receptors, influencing pain perception.
- Neurotransmitter Systems : The compound may modulate neurotransmitter release and receptor activity, contributing to its neuroprotective effects.
- Enzyme Inhibition : It might inhibit specific enzymes involved in cellular signaling pathways, which could explain its anticancer activity .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds to understand its unique properties better:
Compound Name | Analgesic Activity | Neuroprotective Activity | Anticancer Activity |
---|---|---|---|
This compound | Yes | Yes | Yes |
2-Oxo-1-phenylpiperidine-4-carboxylic acid | Moderate | Limited | No |
2-Oxo-1-(4-methylphenyl)piperidine-3-carboxylic acid | Yes | Moderate | Yes |
Case Studies and Research Findings
Several studies have explored the biological activities and potential applications of this compound:
- Analgesic Study : A study demonstrated that this compound significantly reduced pain responses in animal models when administered at specific dosages, indicating its potential for clinical use in pain management .
- Neuroprotection Research : In vitro studies showed that the compound could protect neuronal cells from oxidative stress-induced damage, highlighting its role as a neuroprotective agent .
- Anticancer Evaluation : A comparative study indicated that this compound exhibited higher cytotoxicity against cancer cell lines compared to traditional chemotherapeutics, suggesting a novel approach for cancer treatment .
Properties
IUPAC Name |
2-oxo-1-phenylpiperidine-3-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-11-10(12(15)16)7-4-8-13(11)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKVHCSGIMKBCIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)N(C1)C2=CC=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
197973-92-5 | |
Record name | 2-oxo-1-phenylpiperidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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